

# An In-depth Technical Guide to Acrivastine D7

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, mechanism of action, and relevant experimental protocols for **Acrivastine D7**, a deuterated analog of the second-generation histamine H1 receptor antagonist, Acrivastine.

## Safety Data Sheet (SDS) for Acrivastine D7

This section summarizes the known safety information for **Acrivastine D7**. It is crucial to handle this compound in a controlled laboratory setting, adhering to good industrial hygiene and safety practices.[1]

**Identification** 

| Property     | Value                                                                                                                              |
|--------------|------------------------------------------------------------------------------------------------------------------------------------|
| Product Name | Acrivastine D7                                                                                                                     |
| CAS Number   | 172165-56-9[1][2]                                                                                                                  |
| Synonyms     | (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid[2] |

# **Physical and Chemical Properties**



| Property          | Value        | Source     |
|-------------------|--------------|------------|
| Molecular Formula | C22H17D7N2O2 | PubChem    |
| Molecular Weight  | 355.5 g/mol  | PubChem[2] |

Note: Data for properties such as melting point, boiling point, and solubility of **Acrivastine D7** are not readily available in the searched resources.

### **Hazard Identification**

The GHS hazard classification for **Acrivastine D7** is not fully established due to a lack of comprehensive toxicological data. However, based on the information available for Acrivastine, it is prudent to handle **Acrivastine D7** with care. For Acrivastine, one safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.

**First-Aid Measures** 

| Exposure Route | First-Aid Procedure                                                                                                                                         |
|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inhalation     | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.     |
| Skin Contact   | Take off contaminated clothing immediately.  Wash off with soap and plenty of water. Consult a doctor.                                                      |
| Eye Contact    | Rinse with pure water for at least 15 minutes.  Consult a doctor.                                                                                           |
| Ingestion      | Rinse mouth with water. Do not induce vomiting.  Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

### **Handling and Storage**



Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

### **Toxicological Information**

Specific toxicological data for **Acrivastine D7**, such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity, are largely unavailable. For the parent compound, Acrivastine, it has not been linked to liver enzyme elevations or clinically apparent liver injury, which may be related to its rapid metabolism and use in low dosages.

## **Mechanism of Action and Pharmacology**

Acrivastine is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor. Unlike first-generation antihistamines, Acrivastine has a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.

The primary mechanism of action involves competitive binding to H1 receptors on various cells. During an allergic response, histamine is released from mast cells and binds to these receptors, triggering a cascade of events that lead to allergy symptoms such as itching, swelling, and vasodilation. By blocking the H1 receptors, Acrivastine prevents histamine from exerting these effects, thereby alleviating the symptoms of allergic reactions.

Pharmacokinetically, Acrivastine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. It is primarily eliminated unchanged in the urine.

### **Signaling Pathway**

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine. Acrivastine, by blocking the H1 receptor, inhibits this entire pathway.





Click to download full resolution via product page

Acrivastine's antagonistic action on the H1 receptor signaling pathway.

### **Experimental Protocols**

While specific experimental protocols for **Acrivastine D7** are not widely published, the following are standard methodologies for characterizing H1 receptor antagonists.

### **Histamine H1 Receptor Binding Assay**

This in vitro assay determines the binding affinity of a test compound to the H1 receptor.

Objective: To quantify the binding affinity (Ki) of **Acrivastine D7** for the histamine H1 receptor.

#### Materials:

 Membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human histamine H1 receptor.



- Radioligand: [3H]-Pyrilamine (also known as [3H]-Mepyramine).
- Unlabeled Ligand (Competitor): Acrivastine D7.
- Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 μM Mianserin).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl<sub>2</sub>, 1 mM EDTA.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well Filter Plates (GF/C or equivalent).
- Liquid Scintillation Counter and Scintillation Cocktail.

#### Procedure:

- Membrane Preparation: Thaw the frozen cell pellet expressing the human H1 receptor on ice
  and resuspend in ice-cold homogenization buffer. Homogenize the cell suspension and
  centrifuge to remove nuclei and unbroken cells. Collect the supernatant and centrifuge at
  high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer and
  determine the protein concentration.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
  - Total Binding: Add binding buffer, [3H]-Pyrilamine, and the membrane suspension.
  - Non-specific Binding: Add the non-specific binding control, [<sup>3</sup>H]-Pyrilamine, and the membrane suspension.
  - Competitive Binding: Add serial dilutions of Acrivastine D7, [3H]-Pyrilamine, and the membrane suspension.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.



- Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of Acrivastine D7. Determine the IC50 value (the concentration of Acrivastine D7 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

### In Vivo Model of Allergic Rhinitis

This animal model is used to evaluate the efficacy of antihistamines in reducing the symptoms of allergic rhinitis.

Objective: To assess the in vivo efficacy of **Acrivastine D7** in a murine model of allergic rhinitis.

Animals: BALB/c mice are commonly used as they are a Th2-biased strain suitable for studying allergic responses.

#### Materials:

- Allergen: Ovalbumin (OVA) or Dermatophagoides farinae (Der f) extract.
- Adjuvant: Aluminum hydroxide gel (Alum).
- Acrivastine D7 dissolved in a suitable vehicle.
- Phosphate Buffered Saline (PBS).

#### Procedure:

- Sensitization: Sensitize the mice by intraperitoneal (IP) injection of the allergen mixed with alum on specific days (e.g., days 0, 7, and 14). A control group should be sensitized with PBS and alum.
- Drug Administration: Prior to allergen challenge, administer **Acrivastine D7** (e.g., orally or via IP injection) to the treatment group. The control and sensitized groups receive the



vehicle.

- Allergen Challenge: After a sensitization period, challenge the mice by intranasal administration of the allergen for several consecutive days.
- Symptom Evaluation: Following the final allergen challenge, observe and count the number
  of sneezes and nasal rubbing motions over a defined period (e.g., 15-30 minutes) as a
  measure of the allergic response.
- Sample Collection and Analysis (Optional):
  - Collect blood samples to measure serum levels of allergen-specific IgE and cytokines (e.g., IL-4, IL-5) using ELISA.
  - Perform bronchoalveolar lavage (BAL) to analyze the inflammatory cell infiltrate.
  - Collect nasal tissue for histological analysis to assess eosinophil infiltration and other markers of inflammation.
- Data Analysis: Compare the symptom scores, antibody levels, cytokine levels, and inflammatory cell counts between the different experimental groups (control, sensitized, and Acrivastine D7-treated) using appropriate statistical methods.

Workflow for an in vivo model of allergic rhinitis to test antihistamine efficacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. targetmol.com [targetmol.com]
- 2. Acrivastine D7 | C22H24N2O2 | CID 10428303 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acrivastine D7].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3181992#safety-data-sheet-sds-for-acrivastine-d7]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com